molecular formula C8H15F3N2 B13956994 (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13956994
M. Wt: 196.21 g/mol
InChI Key: AIZHZCHCLXYRJZ-ZETCQYMHSA-N
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Description

(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring, an isopropyl group, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation of simple racemic diols and primary amines . This method provides a rapid and efficient route to enantioenriched pyrrolidines.

Industrial Production Methods

Industrial production of (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using stable and readily available starting materials. The use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst is one such method that provides high yields of the desired pyrrolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s three-dimensional structure, facilitating its interaction with enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    N-isopropylpyrrolidine: Similar to (S)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine but lacks the trifluoromethyl group.

    N-trifluoromethylpyrrolidine: Contains the trifluoromethyl group but lacks the isopropyl group.

Uniqueness

This compound is unique due to the combination of the isopropyl and trifluoromethyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

(3S)-N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

AIZHZCHCLXYRJZ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)N([C@H]1CCNC1)C(F)(F)F

Canonical SMILES

CC(C)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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